2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps The process begins with the preparation of the thiadiazole core, which can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acidsThe final step includes the condensation reaction with the aldehyde or ketone to form the desired compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and thiols .
Scientific Research Applications
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. It can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetic acid. These compounds share the thiadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(5-chloro-2-prop-2-enoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O2S/c1-2-5-22-11-4-3-10(15)6-9(11)8-17-18-12(21)7-13-19-20-14(16)23-13/h2-4,6,8H,1,5,7H2,(H2,16,20)(H,18,21)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSRKWJSMAKQGC-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=NNC(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Cl)/C=N/NC(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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